2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

Vue d'ensemble

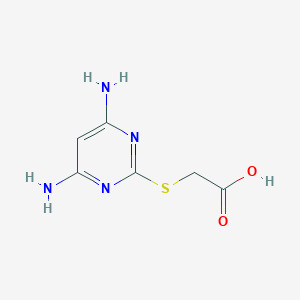

Description

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a thioacetic acid moiety at position 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid typically involves the reaction of 4,6-diaminopyrimidine with thioacetic acid. One common method includes dissolving 4,6-diaminopyrimidine and thioacetic acid in warm distilled water, followed by filtration and solvent evaporation at room temperature . Another approach involves multi-step reactions with reagents such as acetic acid, sodium nitrite, and sodium acetate .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide derivatives.

Reduction: Reduction reactions can yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino groups or the thioacetic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted pyrimidine compounds.

Applications De Recherche Scientifique

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .

Comparaison Avec Des Composés Similaires

2,4-Diaminopyrimidine: A simpler analogue with similar biological activities.

2,4-Diaminopyrimidine 3-oxide (Kopexil): Used in hair loss treatment.

Minoxidil: A derivative of 2,4-diaminopyrimidine 3-oxide, also used for hair loss treatment.

Uniqueness: 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.

Activité Biologique

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound features a pyrimidine ring structure substituted with amino and thio groups. Its chemical reactivity includes oxidation to form disulfide derivatives and nucleophilic substitution at various functional groups, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells.

- Antimicrobial Activity : Studies have indicated that this compound exhibits broad-spectrum antimicrobial properties, potentially acting against various bacterial strains .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds derived from this structure were tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.029 | 9.8 |

| HT-29 (Colorectal) | 0.094 | 5.0 |

| U-937 (Renal) | 0.042 | 2.12 |

These findings suggest that the compound is particularly effective against breast cancer cells compared to other types .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | < 1 µg/mL |

| Candida albicans | < 0.5 µg/mL |

These results indicate its potential as a therapeutic agent against both bacterial and fungal infections .

Case Studies

- Cancer Cell Line Testing : A study involved treating various cancer cell lines with derivatives of this compound. The results showed that compounds exhibited upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2, suggesting a mechanism for inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties where the compound was tested against resistant strains of bacteria. The results indicated that it could effectively inhibit biofilm formation and reduce inflammation in infected tissues .

Propriétés

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAISOKGXPAILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286862 | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-40-0 | |

| Record name | 6638-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.